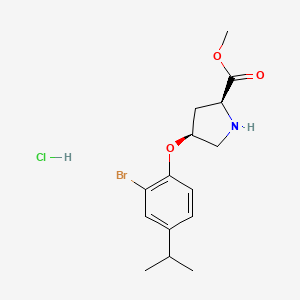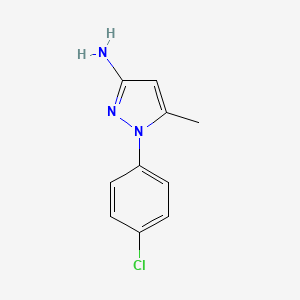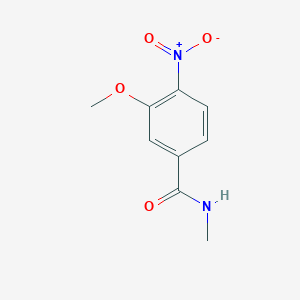![molecular formula C26H29ClF3N3O2 B1488082 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride CAS No. 1481646-76-7](/img/structure/B1488082.png)
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride
Vue d'ensemble
Description
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride is a potent and selective antagonist for the transient receptor potential vanilloid 4 (TRPV4) receptor. This compound has been widely used in scientific research to investigate the role of TRPV4 receptors in various physiological and pathological processes, including the regulation of blood pressure, bladder function, pain, and neurological functions .
Méthodes De Préparation
The synthesis of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride involves multiple steps, including the formation of the pyrrole core and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Pyrrole Core: This involves the reaction of appropriate starting materials under specific conditions to form the pyrrole ring.
Functionalization: The pyrrole core is then functionalized with various substituents, including the morpholinylpropyl and trifluoromethylphenyl groups.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form to enhance its solubility and stability
Analyse Des Réactions Chimiques
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPV4 receptor and its role in various chemical processes.
Biology: Employed in studies investigating the role of TRPV4 in cellular signaling, ion transport, and cell proliferation.
Medicine: Utilized in preclinical studies to explore the therapeutic potential of TRPV4 antagonists in conditions like pain, inflammation, and cardiovascular diseases.
Industry: Applied in the development of new pharmaceuticals targeting the TRPV4 receptor
Mécanisme D'action
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride exerts its effects by selectively antagonizing the TRPV4 receptor. This receptor is a non-selective cation channel involved in various physiological processes. By inhibiting TRPV4, this compound can modulate ion flux, cellular signaling, and other downstream effects. The molecular targets and pathways involved include the inhibition of TRPV4-mediated calcium influx and the modulation of related signaling pathways .
Comparaison Avec Des Composés Similaires
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride is unique in its high selectivity and potency for the TRPV4 receptor. Similar compounds include:
RN-9893: Another TRPV4 antagonist with different selectivity and potency profiles.
JWH-147: A compound with activity at TRPV4 but also other receptors.
ZINC17988990: A TRPV4 modulator with distinct chemical properties
This compound stands out due to its high selectivity and reversible inhibition of TRPV4, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O2.ClH/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31;/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEPECVNCLAKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)

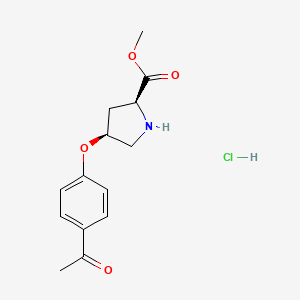


![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)
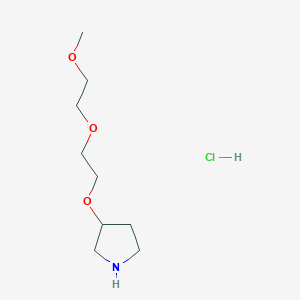

![4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1488013.png)
